Ethyl 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains both a thiophene and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of ionic liquids as solvents can improve the efficiency of the synthesis . Additionally, heterogeneous catalysts such as kaolin can be employed in one-pot, multi-component reactions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution on the pyrazole ring can be achieved using alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
Ethyl 5-(thiophen-3-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a thiophene and a pyrazole ring, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit a broader spectrum of biological activities compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 3-thiophen-3-yl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-5-8(11-12-9)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
XXPQQQGODCZOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CSC=C2 |
Origin of Product |
United States |
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